molecular formula C21H24N6O2 B2883141 6-(4-benzylpiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazine-3-carboxamide CAS No. 1396791-39-1

6-(4-benzylpiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazine-3-carboxamide

Cat. No.: B2883141
CAS No.: 1396791-39-1
M. Wt: 392.463
InChI Key: PXSFFNKEBBLSGM-UHFFFAOYSA-N
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Description

6-(4-benzylpiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms, and is functionalized with a benzylpiperidine moiety and an oxadiazole group. The unique structure of this compound makes it a candidate for various applications in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with piperidine.

    Attachment of the Oxadiazole Group: The oxadiazole ring can be formed through cyclization reactions involving acyl hydrazides and nitriles.

    Final Coupling: The final step involves coupling the pyridazine core with the benzylpiperidine and oxadiazole groups under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 6-(4-benzylpiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazine-3-carboxamide may be studied for its potential as a bioactive molecule. It could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound might bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide: Lacks the oxadiazole group, which might affect its reactivity and biological activity.

    N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazine-3-carboxamide: Lacks the benzylpiperidine moiety, which could influence its binding properties and stability.

Uniqueness

The presence of both the benzylpiperidine and oxadiazole groups in 6-(4-benzylpiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazine-3-carboxamide makes it unique. This combination of functional groups can lead to distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-15-23-20(29-26-15)14-22-21(28)18-7-8-19(25-24-18)27-11-9-17(10-12-27)13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSFFNKEBBLSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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